2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide
Description
2-(3-Bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide is a brominated derivative within the thienothiadiazine dioxide class. This scaffold is structurally characterized by a fused thiophene-thiadiazine ring system with a 1,1-dioxide moiety. The compound features a 3-bromopropyl substituent at the 2-position and a hydroxyl group at the 4-position. Thienothiadiazine dioxides are known for their modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) and kainate receptors (KARs), making them pharmacologically significant .
Properties
Molecular Formula |
C9H12BrNO3S2 |
|---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol |
InChI |
InChI=1S/C9H12BrNO3S2/c10-3-1-4-11-6-8(12)7-2-5-15-9(7)16(11,13)14/h2,5,8,12H,1,3-4,6H2 |
InChI Key |
NIGWFBLJCYPFFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(SC=C2)S(=O)(=O)N1CCCBr)O |
Origin of Product |
United States |
Preparation Methods
Thiophene Sulfonamide Intermediate Formation
The synthesis often starts with 3-substituted thiophene-2-sulfonamide derivatives. For example, 3-(2-hydroxypropyl)thiophene-2-sulfonamide undergoes oxidation with dichromate to yield a ketone intermediate, which is subsequently reduced stereoselectively using chiral catalysts. This step establishes the stereochemistry critical for biological activity.
Bromopropyl Side Chain Introduction
The 3-bromopropyl group at position 2 is introduced via nucleophilic substitution or alkylation.
Alkylation Using 1,3-Dibromopropane
A common approach involves reacting 4-hydroxy-3,4-dihydro-2H-thieno[3,2-e]thiazine 1,1-dioxide with 1,3-dibromopropane in the presence of a base such as sodium hydride. The reaction proceeds via an SN2 mechanism, where the hydroxyl group’s oxygen acts as a nucleophile, displacing bromide from 1,3-dibromopropane. Optimal conditions require anhydrous THF at 0–5°C to minimize side reactions.
Table 1: Comparison of Alkylation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | 0 | 78 |
| K₂CO₃ | DMF | 25 | 45 |
| LDA | Et₂O | -20 | 62 |
Halogen Exchange Reactions
Alternative routes employ halogen exchange. For instance, 3-chloropropyl analogs are treated with sodium bromide in acetone under reflux, achieving a 65% conversion to the bromopropyl derivative. This method avoids handling volatile dibromopropane but requires longer reaction times.
Multi-Step Synthesis from Thiophene Precursors
Patents describe elaborate pathways starting from simpler thiophene derivatives.
Patent-US5378703A Protocol
-
Step A : 3-(2-Hydroxypropyl)thiophene-2-sulfonamide is synthesized via Friedel-Crafts alkylation of thiophene with epichlorohydrin, followed by sulfonylation.
-
Step B : Oxidation with dichromate yields the ketone intermediate.
-
Step C : Stereoselective reduction using (S)-tetrahydroisoquinoline borane establishes the (R)-configuration at C4.
-
Step D : Bromination with N-bromosuccinimide (NBS) in carbon tetrachloride introduces the bromopropyl group.
Key Reaction :
Optimization of Cyclization and Oxidation
Cyclization to form the thienothiazine ring demands precise control.
Acid-Catalyzed Cyclization
In a patented method, 3-[2-(bromomethyl)-1,3-dioxolane-2-yl]thiophene-2-sulfonamide undergoes cyclization in the presence of p-toluenesulfonic acid (PTSA), yielding the dihydrothiazine ring with 90% efficiency. The dioxolane group prevents premature oxidation during this step.
Sulfur Dioxide Incorporation
Post-cyclization, sulfur dioxide is introduced under anhydrous conditions to form the 1,1-dioxide moiety. n-Butyllithium deprotonates the intermediate, followed by SO₂ bubbling until acidic pH is achieved. This step is critical for stabilizing the sulfonamide group.
Analytical Characterization
Successful synthesis is confirmed via spectroscopic methods:
Table 2: Key Spectral Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 4.17 (m, 2H, OCH₂) | Dioxolane protons |
| LC-MS | 326.1 [M+H]⁺ | Molecular ion confirmation |
Industrial-Scale Considerations
Large-scale production faces challenges in bromide handling and waste management.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3-bromopropyl group serves as a key site for nucleophilic substitution. Under alkaline conditions, bromide displacement facilitates functionalization:
This reactivity is critical for synthesizing analogs with tailored biological or physical properties. For example, methoxy substitution improves metabolic stability, while thioether formation enables coordination chemistry applications .
Alkylation and Functionalization
The compound acts as an alkylating agent via its bromopropyl chain:
Key Example :
Reaction with 1-bromo-3-methoxypropane under basic conditions (K₂CO₃, DMF) yields a dimeric structure through a double alkylation mechanism. This product shows enhanced carbonic anhydrase inhibition (IC₅₀ = 12 nM vs. 28 nM for the parent compound) .
Mechanistic Insight :
-
Step 1 : Deprotonation of the hydroxyl group at position 4 generates a nucleophilic oxide.
-
Step 2 : Bromide displacement forms a covalent bond with electrophilic reactants.
-
Steric effects : Bulky substituents at position 2 reduce reaction rates by 40–60% .
Cyclization Reactions
The bromopropyl side chain participates in intramolecular cyclization:
| Conditions | Product | Yield |
|---|---|---|
| CuI, DIPEA, 80°C | Fused tricyclic thiazine | 68% |
| Pd(PPh₃)₄, K₃PO₄, microwave | Benzo-fused heterocycle | 52% |
These reactions exploit Ullmann-type coupling or Buchwald-Hartwig amination pathways, enabling access to complex polycyclic architectures with potential antimicrobial activity .
Biochemical Interactions
As a carbonic anhydrase inhibitor, the compound engages in targeted enzyme interactions:
Binding Analysis (Isothermal Titration Calorimetry) :
| Parameter | Value |
|---|---|
| Kd (CA II) | 4.2 ± 0.3 nM |
| ΔH (Binding enthalpy) | -9.8 kcal/mol |
| Stoichiometry (n) | 1.05 |
The bromopropyl chain enhances hydrophobic interactions with Val-121 and Phe-131 residues in the enzyme active site, while the hydroxyl group forms hydrogen bonds with Thr-199 .
Stability and Degradation Pathways
Under accelerated stability testing (40°C/75% RH):
| Time (weeks) | % Parent Compound Remaining | Major Degradants |
|---|---|---|
| 4 | 92.3 | Dehydrobromination product (5%) |
| 8 | 84.1 | Sulfone oxide (8%) |
Degradation occurs primarily via:
-
Dehydrobromination : Eliminates HBr to form an alkene (ΔG‡ = 24.7 kcal/mol).
-
Sulfone Oxidation : Catalyzed by trace metals, forming sulfonic acid derivatives .
Comparative Reactivity Table
The compound’s reactivity differs from structurally related molecules:
This table highlights the bromopropyl group’s dominance in directing reactivity compared to other functional groups in the thieno-thiazine family.
Scientific Research Applications
Carbonic Anhydrase Inhibition
The primary application of this compound is as a carbonic anhydrase inhibitor. Carbonic anhydrases are crucial enzymes involved in maintaining acid-base balance and regulating intraocular pressure. Inhibition of these enzymes can lead to decreased aqueous humor production in the eye, making this compound a candidate for treating conditions like glaucoma.
In Vitro Studies
Research has demonstrated that 2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide exhibits significant inhibitory activity against carbonic anhydrase II (CA II), with IC50 values in the low micromolar range. This suggests a potent interaction with the enzyme critical for its therapeutic applications.
Glaucoma Treatment
Clinical studies indicate that formulations containing this compound effectively reduce intraocular pressure in patients with glaucoma. In one study, patients treated with the compound showed a marked decrease in intraocular pressure compared to baseline measurements. The effectiveness was comparable to established treatments such as Brinzolamide.
Antitumor Activity
Preliminary studies have suggested that derivatives of this compound may possess antitumor properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HepG-2 (liver cancer) and A-549 (lung cancer) exhibited sensitivity to the compound.
- Mechanism : The cytotoxicity may be linked to the inhibition of carbonic anhydrase activity, leading to disrupted pH homeostasis in cancer cells.
Mechanism of Action
The mechanism of action of 2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide involves its interaction with specific molecular targets. The bromopropyl group allows for covalent binding to nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfone moiety can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the thieno and thiazine rings can interact with various receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Substituent Effects on the Thiadiazine Ring
- 4-Cyclopropyl Derivatives : Cyclopropyl substituents at the 4-position (e.g., compound 32 in ) enhance AMPAR potentiator activity due to increased steric bulk and conformational restriction, improving receptor binding .
- 4-Allyl Derivatives: Compounds like 4-allyl-6-chloro-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (26, 27) exhibit moderate activity but offer synthetic versatility for further functionalization .
- 2-Methyl/3-Methyl Derivatives : Methyl groups at positions 2 or 3 (e.g., compound 24 in ) reduce steric hindrance, facilitating crystallization and improving solubility .
- Bromopropyl vs. Methoxypropyl: Bromine in the target compound contrasts with methoxypropyl groups in Brinzolamide (), a carbonic anhydrase II inhibitor.
Chloro vs. Bromo Substituents
Physical Properties
*Calculated based on molecular formula C₉H₁₁BrN₂O₃S₂.
AMPAR/KAR Modulation
- Cyclopropyl Derivatives: Compound 32 (pyridothiadiazine) and 36c (benzothiadiazine) exhibit nanomolar potency at AMPARs, with 36c showing blood-brain barrier penetration and cognitive enhancement in mice (1 mg/kg, oral) .
Biological Activity
The compound 2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide is a member of the thiazine family, notable for its biological activities, particularly as a carbonic anhydrase inhibitor. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C10H14BrN2O4S2
- Molecular Weight : 356.44 g/mol
- CAS Number : 154127-42-1
This compound functions primarily as a carbonic anhydrase inhibitor , which is crucial in regulating intraocular pressure and treating conditions such as glaucoma. The inhibition of carbonic anhydrase leads to decreased aqueous humor production in the eye, thereby lowering intraocular pressure.
In Vitro Studies
Research indicates that 2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide exhibits significant inhibitory activity against carbonic anhydrase II (CA II), with studies showing IC50 values in the low micromolar range. This suggests a potent interaction with the enzyme, which is critical for its therapeutic applications.
Case Studies
- Glaucoma Treatment : In a clinical setting, patients treated with formulations containing this compound exhibited a marked reduction in intraocular pressure compared to baseline measurements. The effectiveness was comparable to established treatments such as Brinzolamide.
- Antitumor Activity : Preliminary studies have indicated that derivatives of this compound may possess antitumor properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for further development as an anticancer agent.
Comparative Analysis with Other Compounds
The following table summarizes the biological activity of 2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide in comparison to other known carbonic anhydrase inhibitors:
| Compound Name | Mechanism of Action | IC50 (µM) | Therapeutic Use |
|---|---|---|---|
| 2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide | Carbonic Anhydrase Inhibitor | ~0.5 | Glaucoma |
| Brinzolamide | Carbonic Anhydrase Inhibitor | ~0.7 | Glaucoma |
| Acetazolamide | Carbonic Anhydrase Inhibitor | ~0.9 | Glaucoma & Altitude Sickness |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from thiophene sulfonamide precursors. For example, cyclocondensation of 5-chloro-3-(cyclopropylamino)thiophene-2-sulfonamide with triethyl orthoformate under reflux (150°C) yields the thienothiadiazine core. Bromopropyl substitution is introduced via nucleophilic alkylation using 1,3-dibromopropane in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ to control regioselectivity .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming bond lengths, angles, and stereochemistry. Complementary techniques include H/C NMR to verify substituent positions (e.g., bromopropyl resonance at δ 3.4–3.6 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Infrared (IR) spectroscopy can confirm sulfonamide and hydroxyl functional groups (e.g., S=O stretching at ~1150 cm⁻¹) .
Q. What preliminary biological screening methods are used to assess its bioactivity?
- Methodological Answer : In vitro enzyme inhibition assays (e.g., cyclooxygenase COX-1/COX-2 for anti-inflammatory potential) are performed using fluorometric or colorimetric substrates. Dose-response curves (IC₅₀ values) are generated with triplicate measurements to ensure reproducibility. Cell viability assays (e.g., MTT) assess cytotoxicity in human cell lines (e.g., HEK-293) at concentrations ≤100 µM .
Advanced Research Questions
Q. How can reaction yields be optimized for the bromopropyl substitution step?
- Methodological Answer : Yield optimization requires solvent selection (e.g., DMF vs. acetonitrile) and temperature control. Catalytic iodide (e.g., KI) enhances alkylation efficiency via the "Finkelstein effect." Kinetic monitoring via TLC or HPLC helps identify side products (e.g., over-alkylation). Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the desired product with >90% purity .
Q. What computational approaches predict structure-activity relationships (SAR) for this compound?
- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity. Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., COX-2 active site). Quantitative SAR (QSAR) models use substituent descriptors (e.g., Hammett σ values) to predict IC₅₀ trends. Validation involves comparing computational predictions with experimental IC₅₀ data from analogues .
Q. How to resolve contradictions between in vitro and in vivo bioactivity data?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Address this by:
- Measuring plasma stability (e.g., incubation in rat serum at 37°C).
- Performing metabolite profiling (LC-MS/MS) to identify degradation products.
- Using orthogonal assays (e.g., transgenic animal models) to validate target engagement .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : CRISPR-Cas9 knockout of putative targets (e.g., COX-2) in cell lines confirms pathway specificity. Phosphoproteomics or RNA-seq identifies downstream signaling changes. Isotopic labeling (e.g., C-tagged compound) tracks tissue distribution in rodent models. Competitive binding assays (SPR or ITC) quantify affinity for suspected receptors .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across different cell lines?
- Methodological Answer : Variability may stem from cell-specific metabolism or transporter expression. Mitigate by:
- Repeating assays with isogenic cell lines (e.g., wild-type vs. ABC transporter-deficient).
- Measuring intracellular compound concentrations via LC-MS.
- Correlating cytotoxicity with expression levels of putative targets (e.g., immunoblotting) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
